4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Thymidylate kinase Antibacterial Sulfonylpiperidine

4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (C15H16BrNO5S2, MW 434.32) is a research-grade small molecule belonging to the aryl/heteroaryl sulfonylpiperidine class. Its architecture combines a 6-methyl-2H-pyran-2-one core linked via an ether bridge to a piperidine ring, which is N-functionalized with a 5-bromothiophene-2-sulfonyl group.

Molecular Formula C15H16BrNO5S2
Molecular Weight 434.32
CAS No. 1795481-34-3
Cat. No. B2504099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1795481-34-3
Molecular FormulaC15H16BrNO5S2
Molecular Weight434.32
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C15H16BrNO5S2/c1-10-8-12(9-14(18)21-10)22-11-4-6-17(7-5-11)24(19,20)15-3-2-13(16)23-15/h2-3,8-9,11H,4-7H2,1H3
InChIKeyOVBYVLKOUKPUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Primer: 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795481-34-3) – Compound Class and Procurement Context


4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (C15H16BrNO5S2, MW 434.32) is a research-grade small molecule belonging to the aryl/heteroaryl sulfonylpiperidine class [1]. Its architecture combines a 6-methyl-2H-pyran-2-one core linked via an ether bridge to a piperidine ring, which is N-functionalized with a 5-bromothiophene-2-sulfonyl group . This compound is cataloged as a screening compound for drug discovery, not an approved therapeutic . Analogous sulfonylpiperidine scaffolds have been disclosed as inhibitors of Gram-positive thymidylate kinase (TMK) and as ligands for prokineticin receptors in the patent literature, suggesting that the bromothiophene-sulfonyl-piperidine motif is a privileged pharmacophore [2][3].

Why 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Cannot Be Swapped with Generic Aryl Sulfonylpiperidines


In-class compounds such as 1-((5-bromothiophen-2-yl)sulfonyl)-4-methylpiperidine or 1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-ol share the sulfonylpiperidine backbone but diverge critically at the piperidine 4-position substituent [1][2]. The target compound's 4-oxy-6-methyl-2H-pyran-2-one group introduces a hydrogen-bond-accepting lactone oxygen and a planar, electron-rich ring absent in simple alkyl or hydroxyl analogs, which can alter target binding pose, selectivity, and physicochemical properties . Published structure–activity relationship (SAR) studies on related sulfonylpiperidine series demonstrate that even minor 4-position modifications (e.g., -OH vs. -OMe vs. heteroaryl ether) can shift TMK IC50 values by more than 10-fold and substantially change antibacterial whole-cell activity [3]. Therefore, generic substitution without experimental validation of the pyranone-bearing derivative risks loss of target engagement, selectivity, or cellular potency that cannot be predicted from the behavior of the simpler bromothiophene-sulfonylpiperidine scaffold alone.

Quantitative Differentiation Evidence: 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one vs. Closest Analogs


Structural Uniqueness: 5-Bromothiophene-2-sulfonyl + 4-Oxy-6-methyl-2H-pyran-2-one Combination vs. Published TMK Inhibitor Series

The target compound carries a 6-methyl-2H-pyran-2-one ether at the piperidine 4-position in combination with a 5-bromothiophene-2-sulfonyl N-substituent. This specific substitution pattern is structurally distinct from the sulfonylpiperidine TMK inhibitors disclosed by Martinez-Botella et al., none of which incorporate a pyranone ether [1]. Among the closest cataloged analogs, 1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-ol (CAS 1082805-12-6) differs only at the 4-position, bearing a hydroxyl group in place of the pyranone ether [2]. The pyranone oxygen adds a hydrogen-bond-accepting carbonyl and a conjugated π-system that are absent in the hydroxyl analog, potentially enabling additional interactions with target protein residues or altering logP and solubility .

Thymidylate kinase Antibacterial Sulfonylpiperidine

Potential Target Engagement: Bromothiophene Sulfonylpiperidine Scaffold Shows Micromolar EC50 in MRP1 Assay

A closely related analog, 1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperidine (BindingDB ID: BDBM44578), demonstrated an EC50 of 3.52 μM against Multidrug Resistance-associated Protein 1 (MRP1) in a molecular library screen at the Southern Research Institute [1]. The same analog showed an EC50 > 29.9 μM against Mucolipin-3 (TRPML3), indicating selectivity [2]. The target compound differs by replacement of the 4-methyl group with a 4-oxy-6-methyl-2H-pyran-2-one group, which may alter potency at these or related transporter targets .

Multidrug resistance MRP1 Membrane transporter

Thymidylate Kinase Inhibitor Pharmacophore: Sulfonylpiperidine Core with 4-Position Modifications Drives Potency

Martinez-Botella et al. (2013) reported a series of sulfonylpiperidine inhibitors of Staphylococcus aureus TMK with IC50 values in the sub-micromolar to low-micromolar range [1]. The published SAR demonstrates that the piperidine 4-position substituent is a critical potency determinant: compound 5 (co-crystallized in PDB 4HLC) and compound 11 (PDB 4HLD) show that modifications at this position directly affect binding interactions within the thymidylate kinase active site [2]. The target compound's 4-oxy-6-methyl-2H-pyran-2-one moiety is a novel 4-position variant not evaluated in the published TMK series and may therefore exhibit a distinct inhibitory profile .

Thymidylate kinase Gram-positive Antibacterial

Prokineticin Receptor Ligand Space: Sulfonylpiperidine Patent Scope and the Target Compound's Distinct Heteroaryl Ether

Patent RS57329B1 (Carroll et al., 2019) discloses a broad series of 1-sulfonylpiperidine derivatives as modulators of prokineticin receptors PKR1 and PKR2 for psychiatric and neurological indications [1]. The generic Markush claims encompass a wide range of 4-position substituents, but none of the exemplified compounds feature a 4-oxy-6-methyl-2H-pyran-2-one group [2]. The target compound lies within the claimed structural space but possesses a specific heteroaryl ether substituent not specifically exemplified, which may confer differentiated receptor subtype selectivity, pharmacokinetic properties, or off-target profiles relative to the exemplified compounds [3].

Prokineticin receptor GPCR CNS disorders

Procurement-Driven Application Scenarios for 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one


Antibacterial Drug Discovery: TMK Inhibitor Lead Expansion

For medicinal chemistry groups pursuing Gram-positive antibacterial agents via thymidylate kinase (TMK) inhibition, this compound serves as a novel 4-position variant of the sulfonylpiperidine pharmacophore validated by Martinez-Botella et al. [1]. Procuring this compound enables SAR exploration of whether a 6-methyl-2H-pyran-2-one ether can improve enzyme inhibitory potency, antibacterial whole-cell activity, or selectivity over human TMK relative to the published 4-substituted analogs co-crystallized in PDB 4HLC and 4HLD [2].

ABC Transporter Probe: MRP1 Selectivity Profiling

Given that the closely related analog 1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperidine exhibits EC50 = 3.52 μM against MRP1 with >8-fold selectivity over Mucolipin-3 [1], this pyranone-bearing derivative can be evaluated as a chemical probe to determine whether the 4-oxy-6-methyl-2H-pyran-2-one modification enhances MRP1 potency or alters selectivity across the ABC transporter family [2].

Prokineticin Receptor Modulator Scaffold Hopping

For organizations active in the prokineticin receptor (PKR1/PKR2) field, this compound falls within the generic scope of patent RS57329B1 but introduces a 6-methyl-2H-pyran-2-one ether at the piperidine 4-position that is not exemplified in the granted patent [1]. Procurement supports the generation of novel composition-of-matter intellectual property and exploration of whether this substituent confers differentiated PKR subtype selectivity or CNS penetration relative to patented exemplars [2].

Chemical Biology Tool: Bromothiophene Sulfonamide Covalent Probe Feasibility

The 5-bromothiophene moiety may serve as a synthetic handle for further functionalization (e.g., Suzuki coupling) or, if positioned appropriately in a target binding site, as an electrophilic warhead for covalent inhibition. The compound can be procured as a starting point to assess whether the bromothiophene group can be exploited for covalent target engagement in biochemical or cellular assays, with the pyranone providing additional binding affinity [1].

Quote Request

Request a Quote for 4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.